molecular formula C3H6O6S2 B1209029 Cyclodisone CAS No. 99591-73-8

Cyclodisone

Cat. No. B1209029
CAS RN: 99591-73-8
M. Wt: 202.2 g/mol
InChI Key: RYIRMSRYCSMGJA-UHFFFAOYSA-N
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Description

Cyclodisone is an active alkylating antitumor agent that has garnered attention for its potential in cancer treatment. It is currently being considered for Phase 1 clinical trials in humans and is undergoing toxicological evaluation . Its unique properties make it an intriguing candidate for further investigation.

Scientific Research Applications

Antineoplastic Properties

  • Cytotoxicity in Human Colon Carcinoma Cell Lines : Cyclodisone has been identified as an active alkylating antitumor agent, undergoing toxicological evaluation for potential Phase 1 clinical trials in humans. It exhibited greater toxicity to human colon carcinoma cells of the Mer- phenotype (BE) compared to the Mer+ phenotype (HT-29). The mechanism of action seems to involve total DNA cross-links and might involve DNA-protein interaction, indicating its potential in cancer treatment (Gibson, 1989).

  • Comparison with Structurally Related Analogues : When compared with structurally related analogues, cyclodisone (a cyclic sulfonate ester) was found to be more toxic to the BE cell line compared to the HT-29 cell line. This suggests that modifications to the cyclodisone structure can significantly impact its cytotoxicity, providing insights for developing new alkylating anti-cancer agents (Gibson, 1988).

Chemical Behavior and Analysis

  • Development of HPLC Assays : Given the structural complexities and limited UV absorption of cyclodisone, specific reversed-phase HPLC assays were developed to analyze it. This research aids in the accurate measurement and analysis of cyclodisone, facilitating its study in various contexts (Umprayn et al., 1987).

  • Mechanism of Degradation : The instability and poor water solubility of cyclodisone were studied, revealing insights into its aqueous degradation at varying pH levels. This knowledge is crucial for understanding its behavior under different conditions, which is vital for its potential use in medical applications (Umprayn et al., 1990).

General Properties

  • Overview of Cyclodisone : Cyclodisone is known as a cyclic sulfonate ester with potential antineoplastic activity. As an alkylating agent, it induces DNA interstrand crosslinks, DNA strand breaks, and alkali-labile lesions in DNA of tumor cell lines, disrupting DNA synthesis and cell division (2020).

Future Directions

: Gibson, N. W. (1989). Characterization of DNA Damage and Cytotoxicity Induced in Two Human Colon Carcinoma Cell Lines by Cyclodisone. Cancer Research, 49(1), 154–157. Link : Consensus. (n.d.). Cyclodisone. Link : Synapse. (n.d.). Cyclodisone - Drug Targets, Indications, Patents. Link

properties

IUPAC Name

1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O6S2/c4-10(5)3-11(6,7)9-2-1-8-10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIRMSRYCSMGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)CS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80244147
Record name Cyclodisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water < 1 (mg/mL), Acetate buffer, pH 4 < 1 (mg/mL), Carbonate buffer, pH 9 < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 10-13 (mg/mL), Ethanol (95%) < 1 (mg/mL), Acetone > 100 (mg/mL), CH3CN > 100 (mg/mL), CHCl3 < 1 (mg/mL), DMSO > 100 (mg/mL), DMF > 100 (mg/mL)
Record name CYCLODISONE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/348948%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Cyclodisone

CAS RN

99591-73-8
Record name 1,5,2,4-Dioxadithiepane, 2,2,4,4-tetraoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99591-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclodisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclodisone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclodisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLODISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YFV4WN79I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclodisone
Reactant of Route 2
Cyclodisone

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